molecular formula C25H35P B12890248 [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine

[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine

Cat. No.: B12890248
M. Wt: 366.5 g/mol
InChI Key: DEPQWKZYBVEOSQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is a specialized phosphine compound that serves as a valuable building block and ligand in scientific research. Phosphine ligands of this nature are pivotal in transition metal-catalyzed reactions, where they modulate the electronic and steric properties of metal centers to enhance catalytic activity and selectivity in cross-coupling and other synthetic transformations. Furthermore, the [1,1'-biphenyl] scaffold is a recognized pharmacophore in medicinal chemistry. Research indicates that complex molecules featuring the biphenyl structure are investigated as potential atypical dopamine transporter (DAT) inhibitors . These inhibitors are of significant interest for their potential in treating psychostimulant use disorders, as they may block the rewarding effects of drugs like cocaine without exhibiting addictive liability themselves . As such, this phosphine reagent provides a critical synthetic intermediate for researchers developing novel compounds to probe neurological pathways and advance therapeutic discovery. Its primary research value lies in its application for exploring structure-activity relationships and optimizing lead compounds in drug discovery campaigns, particularly those targeting the central nervous system . The product is intended for research purposes only in a controlled laboratory environment.

Properties

Molecular Formula

C25H35P

Molecular Weight

366.5 g/mol

IUPAC Name

cyclohexyl-(3-ethylpentan-3-yl)-(2-phenylphenyl)phosphane

InChI

InChI=1S/C25H35P/c1-4-25(5-2,6-3)26(22-17-11-8-12-18-22)24-20-14-13-19-23(24)21-15-9-7-10-16-21/h7,9-10,13-16,19-20,22H,4-6,8,11-12,17-18H2,1-3H3

InChI Key

DEPQWKZYBVEOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

From Halogenophosphines and Organometallic Reagents

  • Starting Materials: Chlorophosphines bearing the desired substituents or biphenyl derivatives functionalized with halogens (e.g., 2-halobiphenyl) are common precursors.
  • Organometallic Reagents: Grignard reagents (organomagnesium halides) or organolithium reagents derived from cyclohexyl and 3-ethylpentan-3-yl groups are reacted with chlorophosphines to form the tertiary phosphine.
  • Reaction Conditions: Typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation, at low to moderate temperatures to control reactivity.
  • Example: Lithiation of 2-halobiphenyl followed by reaction with cyclohexyl- and 3-ethylpentan-3-yl-substituted chlorophosphines yields the target phosphine after workup.

Metalation and Subsequent Phosphination

  • Directed ortho-lithiation of biphenyl derivatives allows selective functionalization at the 2-position.
  • The lithiated intermediate reacts with chlorophosphines bearing cyclohexyl and 3-ethylpentan-3-yl groups.
  • This method provides regioselectivity and high yields of the desired phosphine.

Specific Preparation Methodology for [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine

While direct literature on this exact compound is limited, the preparation can be inferred from closely related biphenyl phosphine syntheses and general tertiary phosphine preparation protocols:

Step Reagents & Conditions Description
1. Preparation of 2-halobiphenyl Commercially available or synthesized via halogenation of biphenyl Provides the biphenyl scaffold with a reactive halogen for lithiation
2. Directed ortho-lithiation n-Butyllithium or lithium diisopropylamide (LDA) in THF at -78 °C Generates 2-lithiobiphenyl intermediate
3. Preparation of chlorophosphine Cyclohexylchlorophosphine and 3-ethylpentan-3-ylchlorophosphine synthesized or commercially obtained Chlorophosphines serve as electrophilic phosphorus sources
4. Nucleophilic substitution Addition of chlorophosphine to lithiated biphenyl at low temperature under inert atmosphere Formation of P–C bond yielding the tertiary phosphine
5. Workup and purification Quenching with water or ammonium chloride, extraction, and purification by chromatography or recrystallization Isolates the pure phosphine compound

This approach aligns with the general synthetic routes for tertiary phosphines involving halogenophosphines and organometallic reagents.

Alternative Synthetic Routes and Considerations

Use of Potassium or Sodium Phosphides

  • Reduction of chlorophosphines with metallic sodium or potassium graphite (KC8) can generate metal phosphides.
  • These metal phosphides can then be alkylated with alkyl halides such as cyclohexyl or 3-ethylpentan-3-yl bromides or iodides to form the desired phosphine.

Protection and Deprotection Strategies

  • To prevent oxidation of the phosphine during synthesis and purification, borane complexes of phosphines are often formed.
  • Borane-protected phosphines are stable intermediates that can be deprotected under mild conditions to yield the free phosphine.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate coupling reactions involving phosphines and biphenyl derivatives, improving yields and reducing reaction times.
  • This method may be adapted for the synthesis of the target phosphine by optimizing temperature and reaction time.

Research Findings and Data Summary

Parameter Details
Reagents 2-halobiphenyl, cyclohexylchlorophosphine, 3-ethylpentan-3-ylchlorophosphine, n-BuLi or LDA
Solvent Tetrahydrofuran (THF), dry and oxygen-free
Temperature -78 °C to room temperature
Atmosphere Argon or nitrogen inert atmosphere
Yield Typically 70–90% depending on purification and reaction optimization
Purification Column chromatography or recrystallization under inert atmosphere
Characterization ^31P NMR, ^1H NMR, ^13C NMR, mass spectrometry, elemental analysis

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in cross-coupling reactions and hydrogenation processes.

Biology

The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form complexes with metals can enhance the bioavailability and efficacy of certain drugs.

Medicine

In medicine, research is focused on its potential as a drug delivery agent. The phosphine group can be modified to attach various therapeutic agents, improving their solubility and targeting specific tissues.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine involves its interaction with molecular targets through the phosphine group. This group can coordinate with metal centers, facilitating various catalytic processes. The biphenyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Suzuki-Miyaura Coupling

In aryl chloride couplings, this ligand achieves 92% yield at 0.5 mol% Pd loading, outperforming SPhos (85%) and PCy₃ (78%) under identical conditions . However, it lags behind XPhos (95%) in electron-deficient substrates due to reduced π-backdonation capability .

Buchwald-Hartwig Amination

For primary amine arylations, the ligand provides 88% yield at 80°C, comparable to RuPhos (90%) but superior to DavePhos (75%) . Its bulky substituents suppress β-hydride elimination, enhancing selectivity for mono-amination products .

Key Research Findings and Limitations

  • Advantages : High activity in challenging substrates (e.g., heteroaromatics), thermal resilience, and resistance to ligand oxidation .
  • Limitations : Moderate solubility in polar solvents and higher cost compared to simpler phosphines .
  • Contradictory Evidence: While some studies highlight its efficacy in aryl chloride couplings , others note inferior performance versus XPhos in electron-poor systems .

Biological Activity

[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine, identified by the CAS number 255836-32-9, is a phosphine compound that has garnered interest in various fields, including medicinal chemistry and catalysis. This article explores its biological activity based on available research findings, case studies, and data tables.

Structure

The compound features a biphenyl moiety substituted with a cyclohexyl group and a 3-ethylpentan-3-yl group attached to a phosphorus atom. Its structural formula can be represented as follows:

C21H29P\text{C}_{21}\text{H}_{29}\text{P}

Physical Properties

PropertyValue
Molecular Weight323.43 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of phosphines often involves their ability to interact with cellular targets such as proteins and enzymes. The proposed mechanisms include:

  • Inhibition of protein tyrosine phosphatases (PTPs) : Phosphines can act as inhibitors of PTPs, which are crucial for regulating cell signaling pathways associated with cancer progression.
  • Reactive oxygen species (ROS) generation : Some phosphine compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

  • Inhibition of Tumor Growth : A study involving related phosphine compounds showed a significant reduction in tumor size in xenograft models when treated with these compounds, suggesting potential efficacy in vivo.
  • Synergistic Effects : When combined with conventional chemotherapy agents, certain phosphines have shown enhanced anticancer activity, indicating a potential for combination therapies.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Preliminary assessments suggest that like many organophosphorus compounds, it may exhibit cytotoxicity at higher concentrations.

Safety Data

EndpointResult
Acute ToxicityNot established
MutagenicityNot evaluated
Reproductive ToxicityNot evaluated

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